molecular formula C12H15NO2 B2648689 2-Tert-butyl-3-hydroxy-1-isoindolinone CAS No. 86809-31-6

2-Tert-butyl-3-hydroxy-1-isoindolinone

Cat. No. B2648689
CAS RN: 86809-31-6
M. Wt: 205.257
InChI Key: XWSTVMBFPMFHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-hydroxy-1-isoindolinone is a chemical compound with the CAS Number: 86809-31-6 . It has a molecular weight of 205.26 .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-3-hydroxy-1-isoindolinone is 1S/C12H15NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7,10,14H,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Tert-butyl-3-hydroxy-1-isoindolinone is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Innovative Access to Isoindolinones : A study by López-Valdez et al. (2011) showcases an efficient method to access 2-tert-butylisoindolin-1-ones through oxidative radical cyclization from carbamoylxanthates. This method highlights the synthetic versatility of 2-tert-butyl-3-hydroxy-1-isoindolinone derivatives, underscoring their importance in the synthesis of natural products such as cichorine and 4-hydroxyisoindolin-1-one (López-Valdez et al., 2011).

  • Dealkylation in Sulfuric Acid : Research by Karlivan et al. (1977) investigates the dealkylation of 2-(tert-butyl)-3-hydroxy-3-(4-chlorophenyl)isoindolinone in concentrated sulfuric acid. This study provides insight into chemical behavior under acidic conditions, contributing to the broader knowledge of isoindolinone chemistry (Karlivan et al., 1977).

  • Enantioenriched Derivatives Synthesis : Niedek et al. (2016) highlight a transformation process from 2-formylbenzoic acid to heterocyclic compounds, including isoindolinones. This method emphasizes the production of enantioenriched isoindolinone derivatives, showcasing the compound's utility in creating complex organic molecules with potential pharmaceutical applications (Niedek et al., 2016).

  • Eco-Friendly Synthesis Approaches : A study by Shen et al. (2013) introduces an eco-friendly synthesis method for 3-heterocyclic-substituted isoindolinones. This approach underscores the environmental benefits and efficiency of producing isoindolinone derivatives, highlighting the compound's role in sustainable chemistry (Shen et al., 2013).

properties

IUPAC Name

2-tert-butyl-3-hydroxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7,10,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSTVMBFPMFHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-3-hydroxy-3H-isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.